molecular formula C17H14O3 B8018574 3-(4-Methoxybenzoyl)-2-methylbenzofuran CAS No. 94541-06-7

3-(4-Methoxybenzoyl)-2-methylbenzofuran

Cat. No. B8018574
CAS RN: 94541-06-7
M. Wt: 266.29 g/mol
InChI Key: YHTKTSKKNRXRKB-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzoyl)-2-methylbenzofuran is a useful research compound. Its molecular formula is C17H14O3 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methoxybenzoyl)-2-methylbenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxybenzoyl)-2-methylbenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

(4-methoxyphenyl)-(2-methyl-1-benzofuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-16(14-5-3-4-6-15(14)20-11)17(18)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTKTSKKNRXRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453137
Record name (4-methoxyphenyl)-(2-methyl-1-benzofuran-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxybenzoyl)-2-methylbenzofuran

CAS RN

94541-06-7
Record name (4-methoxyphenyl)-(2-methyl-1-benzofuran-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Methylbenzofuran (7.25 g., 0.055 mol.) was acylated with 15.7 g. (0.092 mol.) of anisoyl chloride according to the procedure described in Example 10 to give 2-methyl-3-(4'-methoxybenzoyl)benzofuran.
Quantity
7.25 g
Type
reactant
Reaction Step One
Quantity
0.092 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Methylbenzofuran (7.25 g., 0.055 mol.) was acylated with 15.7 g. (0.092 mol.) of p-anisoyl chloride according to the procedure described in Example 1 to give 3-(4-methoxybenzoyl)-2-methylbenzofuran. Demethylation as previously described gives 3-(4-hydroxybenzoyl)-2-methylbenzofuran.
Quantity
7.25 g
Type
reactant
Reaction Step One
Quantity
0.092 mol
Type
reactant
Reaction Step Two

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